Folpet

Catalog No.
S590541
CAS No.
133-07-3
M.F
C9H4Cl3NO2S
M. Wt
296.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folpet

CAS Number

133-07-3

Product Name

Folpet

IUPAC Name

2-(trichloromethylsulfanyl)isoindole-1,3-dione

Molecular Formula

C9H4Cl3NO2S

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H

InChI Key

HKIOYBQGHSTUDB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl

Solubility

In carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C)
Slightly soluble in organic solvents.
87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol
In water, 0.8 mg/L at room temperature
0.0008 mg/mL at 25 °C
Solubility in water: none

Synonyms

2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione; Acryptane; Cosan T; Dipet; Faltan; Folnit; Folpan; Folpel; Ftalan; Fungitrol 11; Intercide TMP; N-[(Trichloromethyl)thio]phthalimide; Orthofaltan 50; Orthophaltan; Phaltan; Phaltane; Phthaltan; Ry

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl

Folpet is a well-established fungicide used in agriculture since the 1950s []. Scientific research on Folpet primarily focuses on its effectiveness in controlling fungal diseases in various crops. Here's a breakdown of its applications:

  • Disease Control

    Extensive research has been conducted to evaluate Folpet's efficacy against a broad spectrum of fungal diseases. Studies demonstrate its success in controlling diseases like cherry leaf spot, rose black spot, apple scab, and various mildews affecting fruits, vegetables, flowers, and ornamentals [].

  • Mode of Action

    Scientific inquiry has explored Folpet's mechanism for inhibiting fungal growth. Research suggests it acts as a protective fungicide by disrupting the normal cell division process in fungi [].

  • Integrated Pest Management (IPM)

    Modern agricultural practices emphasize integrated pest management (IPM) strategies. Research has shown that Folpet can be a valuable tool within IPM programs when used preventatively, before fungal establishment, and often in combination with other fungicides to reduce the risk of resistance development [].

Folpet, known chemically as N-(trichloromethylthio)phthalimide, is a synthetic fungicide derived from phthalimide and trichloromethylsulfenyl chloride. It appears as a white crystalline solid, although commercial samples may appear brown due to impurities. The molecular formula of Folpet is C₉H₄Cl₃NO₂S, and it has a melting point ranging from 179 to 180 °C. Its solubility in water is low, at approximately 0.8 mg/L, while it shows moderate solubility in various organic solvents .

Folpet is considered a multi-site protectant fungicide. It disrupts various fungal cellular processes, including respiration, energy metabolism, and protein synthesis []. This multi-site action makes it less susceptible to fungicide resistance compared to single-site mode of action fungicides [].

Folpet can be irritating to the skin, eyes, and respiratory system. Long-term exposure has been linked to potential carcinogenic effects in mice, although the evidence is not conclusive in humans [, ]. Proper handling procedures and personal protective equipment are essential when using Folpet [].

Folpet undergoes hydrolysis in aqueous solutions, with the rate of reaction being pH-dependent. In alkaline conditions, it decomposes rapidly, yielding products such as carbon dioxide, hydrochloric acid, hydrogen sulfide, phthalamic acid, and phthalic acid. The compound can also react with thiols, leading to the formation of thiophosgene, a highly reactive metabolite .

Key Reactions

  • Hydrolysis:
    • In alkaline conditions:
      FolpetPhthalamic acid+HCl+CO2+H2S\text{Folpet}\rightarrow \text{Phthalamic acid}+\text{HCl}+\text{CO}_2+\text{H}_2\text{S}
  • Reaction with Thiols:
    • Folpet+ThiolThiophosgene+Other Products\text{Folpet}+\text{Thiol}\rightarrow \text{Thiophosgene}+\text{Other Products}

Folpet is synthesized by the reaction of the potassium salt of phthalimide with trichloromethanesulfenyl chloride in organic solvents. This reaction produces Folpet along with byproducts that can be minimized through careful control of reaction conditions .

General Synthesis Reaction

Phthalimide K+Trichloromethanesulfenyl chlorideFolpet+Byproducts\text{Phthalimide K}+\text{Trichloromethanesulfenyl chloride}\rightarrow \text{Folpet}+\text{Byproducts}

Folpet is primarily used as a fungicide in agricultural settings to control fungal diseases on crops such as grapes and vegetables. It is effective against a range of pathogens and is often applied through spraying methods. Its unique chemical structure allows it to remain effective even under varying environmental conditions .

Studies have shown that Folpet interacts with proteins and thiols within biological systems. These interactions can lead to the formation of reactive metabolites that may pose risks under certain conditions. Research indicates that while Folpet can be mutagenic in vitro, its rapid degradation reduces potential risks in living organisms .

Several compounds share structural similarities or functional roles with Folpet:

CompoundChemical StructureUnique Features
CaptanC₈H₁₃Cl₃N₁O₄SAlso contains trichloromethylsulfenyl; known for its broad-spectrum activity but has shown some resistance issues.
ThiramC₁₄H₁₈N₂S₄A dithiocarbamate fungicide; effective against seed-borne diseases but has different chemical properties compared to Folpet.
MancozebC₆H₆MnN₂S₄A combination of zinc and manganese; used primarily for its protective action against various fungal pathogens.

Uniqueness of Folpet: Unlike many other fungicides, Folpet's stability under dry conditions and its specific degradation pathways make it particularly effective against certain fungi without widespread resistance development.

Physical Description

Folpet appears as white crystals. Used as a fungicide. Insoluble in water.
Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2]
Solid
WHITE CRYSTALS.
White crystals.

Color/Form

Crystals from benzene
Light colored powder
Colorless crystals
White crystals

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

294.902833 g/mol

Monoisotopic Mass

294.902833 g/mol

Heavy Atom Count

16

Vapor Density

1.72

Density

1.72 at 20 °C

LogP

2.85 (LogP)
log Kow = 2.85
2.85

Decomposition

When heated to decomp it emits very toxic fumes of /hydrogen chloride, nitrogen oxides & sulfur oxides/.

Melting Point

177 °C
350.6

UNII

X5NFK36917

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

Both folpet and captan appear to exert toxicity via the reaction of thiophosgene with the gastrointestinal tract. A more thorough review has been conducted on the mechanistic studies submitted for the related fungicide, captan. For captan, the Agency has concluded that thiophosgene is most likely implicated in the duodenal tumors, although its exact mode of action is unclear and a genotoxic component cannot be ruled out.

Vapor Pressure

0.00000016 [mmHg]
2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C
Vapor pressure, Pa at 20 °C:
1.57x10(-7)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Major impurities are unreacted phthalimide (4.5%), water & calcium carbonate (up to 2.5% each), & sulfur ... .

Other CAS

133-07-3

Absorption Distribution and Excretion

A study with (14)C-folpet 50 WP in rats indicated a systemic absorption of 0.27% per hour (6.5% in 24 hr). This calculation was based on a least square analysis of 24 hr urinary excretion at dose levels of 49, 460, and 4800 ug/sq cm (13.2, 3.5, and 1.3% respectively ), matching the excretion to the approximate dermal exposure of 2400 ug/sq cm, based on the 50WP formulation concentration. There was rapid uptake of folpet into the skin and 95 and 94% for dose levels 4800 and 460 ug/sq cm, respectively, were retained there at 24 Hr. The amount still in the skin after 24 hr for the low dose was approximately 85% of the applied dose.
In a comparative metabolic fate and biochemical effects study, both rats and mice each received a single oral gavage dose of (14)C-labeled folpet. Two hours after dosing, the majority of the radioactivity in the contents of the gastrointestinal tract at the high dose was in the stomach as unchanged folpet. ... Unchanged folpet was present in the cecum of mice, but not rats, at the highest dose indicating that this dose was close to the animal's maximum capacity to degrade folpet. The pulse dose passed through the gastrointestinal tract of the mouse more rapidly than did the dose in rats. ... Radioactivity was rapidly excreted by all routes with most of the dose of (14)C eliminated within 24 hours.
An oral metabolism study was conducted in Sprague Dawley rats. Folpet was readily and extensively absorbed and rapidly excreted in the urine. There was no accumulation of folpet detected during the 5 days after dosing. The major fecal metabolite was phthalamic acid
A dermal absorption study in rats indicates folpet is minimally absorbed. An absorption of 2.7% over 72 hours exposure was determined for folpet.
For more Absorption, Distribution and Excretion (Complete) data for FOLPET (7 total), please visit the HSDB record page.

Metabolism Metabolites

It is reported that in rodents treated orally, folpet is rapidly degraded to phthalimide and thiophosgene (via thiocarbonyl chloride). Studies of metabolism in vitro with human blood revealed that folpet is rapidly degraded to phthalimide, with a calculated half-life of 4.9 s. Thiophosgene is rapidly detoxified by reaction with cysteine or glutathione, for example, and is ultimately rapidly excreted.
... Folpet is extensively altered in mammalian and avian systems through a combination of enzymatic as well as nonenzymatic chemical reactions. Two complemetry processes, hydrolysis and thiol interactions, initially split the fungicide into /its/ imide ring and trichloromethylthio complex. Subsequent reactions, some of which may be enzymatic, produce a series of imide-based degradates and thiophosgene-mediated products. The reactions are rapid and nearly all material is eliminated from the animal within 24-48 hr; there is no accumulation of either imide or side chain.
Following dosing of /livestock with/ (14)C-benzene-labeled folpet, most of the radioactivity was excreted in urine and feces. ... Analysis of radioactivity in tissue and milk samples showed the presence of phthalamic acid and phthalimide. The results of the ruminant metabolism study suggest that folpet is degraded by loss of the one carbon trichloromethyl moiety. This part of the molecule becomes extensively metabolized and the radiolabeled carbon becomes incorporated into thiazolidine and natural products. The remaining phenyl labeled part of the molecule is mostly metabolized to phthalimide and phthalamic acid.
In a comparative metabolic fate and biochemical effects study, both rats and mice each received a single oral gavage dose of (14)C-labeled folpet. ... No breakdown of the compound by cleavage of the trichloromethylthio side chain (where the (14)C label was positioned) was apparent in either the rat or mouse. The contents of sections of the intestinal tract contained primarily reaction products of thiophosgene. ... The metabolites identified in the contents of the intestine and in the walls were glutathione conjugates of thiophosgene, partially degraded derivatives of the conjugate, thiazolidine and a disulfonic acid.
For more Metabolism/Metabolites (Complete) data for FOLPET (7 total), please visit the HSDB record page.

Wikipedia

Folpet

Biological Half Life

... Calculated half-life of 4.9 seconds.

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
FUNGICIDES

Methods of Manufacturing

Folpet is produced by reaction of the potassium salt of phthalimide with trichloromethanesulfenyl chloride in organic solvents.
Synthesized commerically by the reaction of perchloromethylmercaptan with sodiumphthalimide in a cold aqueous system.
Produced by the reaction of potassium salt of phthalimide with trichloromethansulfenyl chloride in organic solvents.

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-[(trichloromethyl)thio]-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies folpet as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Incompatible with strongly alkaline materials.

Analytic Laboratory Methods

Product analysis by i.r. spectroscopy or by hplc with uv detection. Residues determined by gc ... In soil by gc/ECD.
AOAC Method 977.03. Folpet in pesticide formulations. Liquid chromatography method. Applicable to dry formulations contg folpet as only active ingredients and to folpet combination formulations except those contg propargite or Me parathion.
GC ANALYSIS OF PHALTAN.
Two multiresidue methods, the Mills method and the Luke method, were evaluated for the determination of folpet in selected fruits and vegetables fortified with levels of 0.2-5.9 ppm. The analyte was quantitated by GC with ECD, using a column of 5% SP-2401 on 100-120 mesh Supelcoport. Recovery of folpet ranged from 90-93% by the Mills procedure and from 81 to 106% by the Luke method modified to include additional solvent elution of the optional Florisil column.
For more Analytic Laboratory Methods (Complete) data for FOLPET (10 total), please visit the HSDB record page.

Storage Conditions

Store in dry place at ambient or lower temperatures.
Store in a cool, dry ventilated place. Protect from excessive heat. Keep locked up. Keep containers tightly closed. Keep only in the original container in ... Keep containers dry. To prevent contamination, store this product away from food or feed. Keep away from heat, fire and sparks.. /Folpan 80 WDG Fungicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

VIRTUALLY NON-VOLATILE; STABLE WHEN DRY, BUT SLOWLY HYDROLYZES IN WATER AT ORDINARY TEMP, RAPIDLY @ HIGH TEMP OR UNDER ALKALINE CONDITIONS
Compatible with most pesticides ... .
Stable, except under alkaline conditions.

Dates

Modify: 2023-08-15

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